2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide
CAS No.:
Cat. No.: VC10691024
Molecular Formula: C17H13N5OS
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide -](/images/structure/VC10691024.png)
Specification
Molecular Formula | C17H13N5OS |
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Molecular Weight | 335.4 g/mol |
IUPAC Name | N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Standard InChI | InChI=1S/C17H13N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,23)(H,19,20,22) |
Standard InChI Key | PAKGEFSXOKPBSS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 5H- triazino[5,6-b]indole scaffold fused with a thioacetamide side chain (Figure 1). The triazinoindole core consists of a triazine ring annulated to an indole system, providing a planar aromatic structure that facilitates π-π stacking interactions with the hydrophobic binding pocket of PqsR . The thioether linkage (–S–) connects the core to an acetamide group substituted with a phenyl ring, which enhances binding affinity through hydrophobic and van der Waals interactions .
Key structural attributes:
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Triazinoindole core: Contributes to DNA intercalation and enzyme inhibition .
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Thioether bridge: Improves metabolic stability compared to oxygen or nitrogen analogs .
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N-phenylacetamide moiety: Modulates solubility and target selectivity .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves three stages (Scheme 1):
Alkylation of 5-Methyl-5H-[1, triazino[5,6-b]indole-3-thiol
The thiol precursor undergoes alkylation with tert-butyl 2-bromoacetate in anhydrous toluene, yielding tert-butyl 2-((5-methyl-5H- triazino[5,6-b]indol-3-yl)thio)acetate (3) with a 62% yield . Reaction conditions (0°C, N₂ atmosphere) prevent oxidation of the thiol group.
Deprotection of the tert-Butyl Ester
Treatment with 4M HCl in 1,4-dioxane removes the tert-butyl group, generating 2-((5-methyl-5H- triazino[5,6-b]indol-3-yl)thio)acetic acid (5) in quantitative yield . The crude product is used directly in the next step to minimize degradation.
Amidation with Aniline
Coupling 5 with aniline via EDCI/HOBt-mediated amidation produces the final compound with a 31% yield after chromatography . The low yield reflects challenges in steric hindrance from the bulky triazinoindole core.
Pharmacological Profile
PqsR Inhibition and Antivirulence Activity
Compound 9 exhibits an IC₅₀ of 0.8 µM in a PqsR reporter assay, outperforming earlier analogs like 7 (IC₅₀: 2.1 µM) . At 10 µM, it reduces pyocyanin production by 78% and biofilm biomass by 65% in P. aeruginosa PAO1, surpassing the efficacy of the clinical candidate M64 (pyocyanin inhibition: 62%; biofilm reduction: 54%) .
Antimicrobial Adjuvant Effects
When combined with ciprofloxacin, 9 reduces the minimum inhibitory concentration (MIC) of the antibiotic against P. aeruginosa by 4-fold, indicating synergy . This adjuvant effect is attributed to the disruption of QS-dependent efflux pump expression.
Structure-Activity Relationships (SAR)
Role of the Triazinoindole Core
Bromination at the 8-position of the indole moiety (as in analog 8) decreases solubility (logP increase: 0.9) and reduces PqsR inhibition (IC₅₀: 3.2 µM), underscoring the importance of the unsubstituted core for optimal activity .
Modifications to the Acetamide Side Chain
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 10.56 (s, 1H, NH), 8.32 (d, J = 7.9 Hz, 1H, ArH), 7.81–7.63 (m, 4H, ArH), 4.28 (s, 2H, CH₂), 3.77 (s, 3H, CH₃) .
Discussion and Future Directions
While 2-((5H- Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide demonstrates promising in vitro activity, its poor aqueous solubility (0.12 mg/mL at pH 7.4) and moderate metabolic stability (t₁/₂: 1.8 h in human liver microsomes) limit translational potential . Strategies such as prodrug derivatization or nanoparticle encapsulation could address these limitations. Comparative studies with triazole-based antivirulence agents suggest that further optimization of the triazinoindole scaffold may yield broad-spectrum QS inhibitors.
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